molecular formula C32H43NO4 B7910868 Bardoxolone methyl

Bardoxolone methyl

Cat. No.: B7910868
M. Wt: 505.7 g/mol
InChI Key: WPTTVJLTNAWYAO-FUARBKCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bardoxolone methyl is synthesized from oleanolic acid through a series of chemical reactions. The key steps involve:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bardoxolone methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Bardoxolone methyl has a wide range of scientific research applications:

Mechanism of Action

Bardoxolone methyl exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway. By activating Nrf2, it upregulates the expression of antioxidant proteins that protect against oxidative damage. Inhibition of NF-κB reduces the production of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its potent activation of the Nrf2 pathway and inhibition of the NF-κB pathway. These dual actions make it highly effective in reducing oxidative stress and inflammation, which are key factors in many chronic diseases. Its semi-synthetic nature also allows for modifications to improve its efficacy and safety profile .

Properties

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aS,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24?,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTTVJLTNAWYAO-FUARBKCBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3C1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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